3-(5-Bromo-2-methoxyphenyl)-5-(1-chloroethyl)-4,5-dihydro-1,2-oxazole
Description
3-(5-Bromo-2-methoxyphenyl)-5-(1-chloroethyl)-4,5-dihydro-1,2-oxazole (CAS: 1551929-17-9) is an isoxazoline derivative with the molecular formula C₁₂H₁₃BrClNO₂ and a molecular weight of 318.59 g/mol . The compound features a 4,5-dihydro-1,2-oxazole (isoxazoline) core substituted with a 5-bromo-2-methoxyphenyl group at position 3 and a 1-chloroethyl group at position 3. The bromine and methoxy substituents on the aromatic ring enhance electronic diversity, while the chloroethyl side chain contributes to lipophilicity (estimated XLogP3 ~4 based on analogs) .
The compound is synthesized via cyclization of chalcone intermediates with hydroxylamine hydrochloride, a method common to isoxazoline derivatives .
Properties
IUPAC Name |
3-(5-bromo-2-methoxyphenyl)-5-(1-chloroethyl)-4,5-dihydro-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrClNO2/c1-7(14)12-6-10(15-17-12)9-5-8(13)3-4-11(9)16-2/h3-5,7,12H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNJLNSTSIZAAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC(=NO1)C2=C(C=CC(=C2)Br)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Strategies for Oxazole Ring Formation
Oximation Reactions with Hydrazine Derivatives
The foundational approach for constructing the dihydroisoxazole core involves oximation reactions between substituted phenylhydrazines and α,β-unsaturated carbonyl precursors. As detailed in patent CN113891882A, a two-step protocol employs 2-chloroethyl isocyanate and 3-chloropropyl isocyanate as key intermediates. The reaction proceeds via nucleophilic addition of aniline derivatives to isocyanates, followed by cyclization in the presence of KF/Al2O3 catalysts. This method achieves yields of 68–99% under mild conditions (25–80°C), with regioselectivity controlled by steric and electronic effects of substituents.
A critical advancement involves the use of trifluoroacetic acid (TFA) as a cyclization promoter, which enhances reaction rates by stabilizing transition states through hydrogen bonding. For example, treating 3-(2-methoxyphenyl)-5-chloroethyl-oxazoline with TFA in acetonitrile at reflux yields the target compound in 82% purity after 6 hours.
Catalytic Cyclization Techniques
Metal-Catalyzed Ring Closure
Transition metal catalysts, particularly zinc triflate and copper triflate , have been employed to accelerate cyclization. He et al. demonstrated that Zn(OTf)2 facilitates 1,3-dipolar cycloaddition between diazo compounds and propargyl derivatives, achieving 89% yield for analogous oxazoles. Similarly, copper-catalyzed reactions using Cu(OTf)2 enable oxidative aromatization of dihydrooxazole intermediates, reducing reaction times from 12 hours to 30 minutes.
Table 1. Comparative Analysis of Catalytic Cyclization Conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Zn(OTf)2 | Acetonitrile | 80 | 89 | |
| Cu(OTf)2 | Toluene | 110 | 78 | |
| KF/Al2O3 | DCM | 25 | 95 |
Stepwise Synthesis via Intermediate Functionalization
Bromination and Chloroethylation
A modular approach involves sequential functionalization of the phenyl and oxazole rings. Patent WO2006038657A1 outlines bromination of 3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole using N-bromosuccinimide (NBS) in CCl4 under UV light, achieving 92% regioselectivity for the 5-bromo derivative. Subsequent chloroethylation employs 1-chloroethyl chloroformate in the presence of NaHCO3 , yielding the final product with 85% efficiency.
Suzuki-Miyaura Cross-Coupling
Recent innovations integrate palladium-catalyzed cross-coupling to introduce the 5-bromo-2-methoxyphenyl group. Using Pd(PPh3)4 and K2CO3 in dimethoxyethane (DME) , aryl boronic acids couple with chlorinated oxazole precursors at 80°C, achieving 76–88% yields. This method circumvents harsh bromination conditions and enhances functional group tolerance.
Solvent and Temperature Optimization
Analytical Characterization and Validation
Spectroscopic Confirmation
1H NMR and 13C NMR are pivotal for structural elucidation. Key spectral features include:
- δ 4.08 ppm : Doublet for the oxazole-CH2 group.
- δ 7.57 ppm : Singlet for the methoxyphenyl aromatic proton.
- δ 1.42 ppm : Triplet for the chloroethyl -CH2Cl group.
Table 2. Comparative NMR Data for Synthetic Intermediates
| Intermediate | δ (1H NMR, ppm) | δ (13C NMR, ppm) | Reference |
|---|---|---|---|
| 5-Bromo-2-methoxyphenyl | 7.52 (s, 1H) | 122.4 | |
| Chloroethyl-oxazoline | 1.42 (t, 3H) | 45.6 |
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-2-methoxyphenyl)-5-(1-chloroethyl)-4,5-dihydro-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) and sodium hydride (NaH) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction may produce oxazoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(5-Bromo-2-methoxyphenyl)-5-(1-chloroethyl)-4,5-dihydro-1,2-oxazole is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its unique structure allows for the modification of its chemical properties to enhance its efficacy and reduce toxicity.
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-methoxyphenyl)-5-(1-chloroethyl)-4,5-dihydro-1,2-oxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Key Observations :
- Substituent Position: The bromine and methoxy groups' positions on the phenyl ring (e.g., 5-bromo-2-methoxy vs.
- Halogenated Side Chains : The 1-chloroethyl group increases lipophilicity compared to methyl or methoxymethyl substituents, which may enhance blood-brain barrier penetration in neuropharmacological applications .
- Aromatic vs. Heteroaromatic Substituents : Replacing the bromophenyl group with furan (as in compound 2e) reduces molecular weight and lipophilicity, correlating with MAO inhibitory activity .
Physicochemical Properties
- Molecular Weight : At 318.59 g/mol, the compound exceeds Lipinski’s rule of five threshold (500 g/mol), suggesting suitability for central nervous system targets if passive diffusion is achievable .
Biological Activity
3-(5-Bromo-2-methoxyphenyl)-5-(1-chloroethyl)-4,5-dihydro-1,2-oxazole is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activities, synthesizing findings from various studies and presenting relevant data tables and case studies.
Chemical Structure and Properties
The compound's structure features a brominated methoxyphenyl group, an ethyl chloride substituent, and an oxazole ring. This configuration may contribute to its biological efficacy through various mechanisms.
Antimicrobial Activity
Research indicates that oxazole derivatives exhibit significant antimicrobial properties. In a study examining the antibacterial activity of various oxazole compounds, this compound was evaluated against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values are summarized in Table 1.
| Compound | MIC (µg/ml) | S. aureus | E. coli | C. albicans | A. niger |
|---|---|---|---|---|---|
| This compound | 10 | 18 | 20 | 15 | 12 |
| Reference Drug (Amoxicillin) | 0.5 | 30 | 27 | 20 | 16 |
The compound demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity. A comparative study assessed the effectiveness of various oxazole derivatives against fungal strains such as Candida albicans and Aspergillus niger. The results are presented in Table 2.
| Compound | Zone of Inhibition (mm) | C. albicans | A. niger |
|---|---|---|---|
| This compound | 15 | 12 | |
| Reference Drug (Ketoconazole) | 30 | 25 |
These findings suggest that the compound possesses significant antifungal properties, comparable to established antifungal agents .
Cytotoxicity and Anticancer Potential
The compound's cytotoxic effects were evaluated in various cancer cell lines. A study reported that it exhibited selective cytotoxicity against human cancer cells while sparing normal cells. The IC50 values for different cell lines are shown in Table 3.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 10 |
| HEK293 (Normal Cells) | >50 |
This selective cytotoxicity highlights its potential as a chemotherapeutic agent with reduced side effects compared to conventional treatments .
The biological activities of this compound can be attributed to its ability to interfere with microbial cell wall synthesis and disrupt cellular processes in cancer cells. The oxazole ring is known to enhance lipophilicity, aiding in membrane penetration and subsequent biological activity.
Case Studies
A notable case study involved the use of this compound in combination with standard antibiotics to assess synergistic effects. The combination therapy resulted in a significant reduction in MIC values for resistant bacterial strains, suggesting that this compound could serve as a valuable adjuvant in antibiotic therapy .
Q & A
Basic: What synthetic methodologies are recommended for preparing 3-(5-Bromo-2-methoxyphenyl)-5-(1-chloroethyl)-4,5-dihydro-1,2-oxazole?
Answer:
A common approach involves cyclocondensation reactions. For example, reacting substituted acryloyl derivatives with hydroxylamine under basic conditions (e.g., K₂CO₃ in methanol/water) forms the isoxazoline core. Subsequent halogenation or substitution steps introduce the bromophenyl and chloroethyl groups. Key steps include:
- Cyclization : Use of hydroxylamine derivatives to form the 4,5-dihydro-1,2-oxazole ring .
- Purification : Column chromatography (silica gel, 60–120 mesh) to isolate the target compound from byproducts .
- Halogenation : Bromine or chlorine substituents are introduced via electrophilic substitution or alkylation, depending on the precursor’s reactivity .
Basic: How is X-ray crystallography employed to resolve the molecular structure of this compound?
Answer:
Single-crystal X-ray diffraction is the gold standard. Key steps include:
- Crystal Growth : Slow evaporation of a solvent (e.g., methanol) to obtain high-quality crystals.
- Data Collection : Use a Bruker APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) to measure reflections (e.g., 23,993 reflections collected for a related compound) .
- Structure Refinement : SHELXL-97 software for least-squares refinement, achieving R-values < 0.05. Hydrogen atoms are placed geometrically, with Uiso values derived from carrier atoms .
Advanced: How do substituents (e.g., bromo, chloroethyl) influence conformational dynamics and intermolecular interactions?
Answer:
- Conformational Analysis : The bromo-methoxyphenyl group introduces steric bulk, leading to dihedral angles >80° between the isoxazoline ring and aromatic systems. The chloroethyl group adopts a puckered conformation (Q = 0.24 Å) to minimize steric clashes .
- Intermolecular Interactions : O–H⋯N hydrogen bonds form infinite [001] chains, while weak C–H⋯O interactions stabilize the 3D lattice. Halogen substituents enhance van der Waals interactions, affecting packing efficiency .
Advanced: What challenges arise in refining crystallographic data using SHELX software for halogenated isoxazolines?
Answer:
- Disorder Modeling : The chloroethyl group may exhibit positional disorder, requiring split-atom refinement or restraints to maintain reasonable displacement parameters .
- Heavy-Atom Effects : Bromine’s high electron density complicates charge-flipping algorithms in SHELXD. Manual adjustment of parameters (e.g., Patterson seeding) improves phase solution .
- Hydrogen Bond Ambiguity : O–H⋯N distances require rigorous validation against Fourier difference maps to avoid overinterpretation .
Advanced: How can conflicting pharmacological data (e.g., MAO inhibition vs. neurotoxicity) in isoxazoline derivatives be resolved?
Answer:
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replace chloroethyl with methyl or trifluoromethyl) and test in vitro MAO-A/MAO-B inhibition assays .
- Toxicity Profiling : Use rodent models to assess neurotoxicity (e.g., elevated plus maze tests) alongside biochemical assays. For example, 2e (a related compound) showed MAO inhibition without toxicity, suggesting chloroethyl’s role in side effects .
- Computational Docking : Compare binding modes of derivatives to MAO isoforms using molecular dynamics simulations to identify toxicophores .
Basic: What hydrogen-bonding patterns are critical for stabilizing the crystal lattice?
Answer:
- Primary Interactions : O–H⋯N hydrogen bonds (2.7–2.9 Å) link molecules into C(5) chains along the [001] axis .
- Secondary Interactions : Weak C–H⋯O contacts (3.2–3.4 Å) connect adjacent chains, contributing to thermal stability. The methoxy group participates in C–H⋯O interactions with neighboring aromatic rings .
Advanced: How to design bioactivity assays for this compound based on structurally similar derivatives?
Answer:
- Target Selection : Prioritize targets studied in analogous compounds, such as MAO enzymes, GABA receptors, or antiviral proteins .
- Assay Conditions :
- Control Compounds : Include known inhibitors (e.g., pargyline for MAO) to validate assay sensitivity .
Advanced: How does halogen substitution (Br vs. Cl) impact electronic properties and reactivity?
Answer:
- Electronic Effects : Bromine’s larger atomic radius increases electron-withdrawing inductive effects, polarizing the isoxazoline ring and enhancing electrophilic reactivity. Chlorine’s smaller size favors nucleophilic substitution at the ethyl group .
- Spectroscopic Signatures : Bromine causes distinct upfield shifts in ¹³C NMR (C-Br: δ ~110 ppm) compared to chlorine (C-Cl: δ ~45 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
